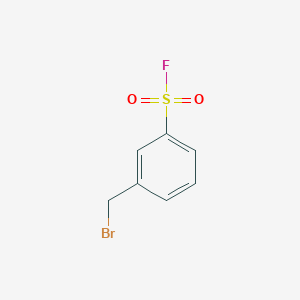

3-(Bromomethyl)benzene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANRVXMUYOCEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-36-5 | |

| Record name | 3-(bromomethyl)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Benzene 1 Sulfonyl Fluoride and Analogues

Direct Synthetic Routes to the Compound

Direct synthetic routes aim to assemble the target molecule by performing key bond-forming reactions on substrates that lead efficiently to the final structure. These methods often focus on the late-stage introduction of one of the key functional groups.

Regioselective Benzylic Bromination Strategies

Regioselective benzylic bromination targets the methyl group of a toluene (B28343) derivative. The most prominent method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) and light. researchgate.net This reaction proceeds via a free-radical mechanism, which selectively functionalizes the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical.

For the synthesis of analogues of 3-(Bromomethyl)benzene-1-sulfonyl fluoride (B91410), this strategy would involve the bromination of a precursor like 3-methylbenzenesulfonyl fluoride. The solvent choice is critical in these reactions; non-polar solvents like carbon tetrachloride are traditionally used, although more environmentally benign alternatives are now sought. researchgate.net The reaction conditions must be carefully controlled to prevent side reactions, such as bromination of the aromatic ring.

Table 1: Representative Conditions for Wohl-Ziegler Benzylic Bromination

| Starting Material | Brominating Agent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Toluene Derivative | N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄ or CH₃CN | Reflux | Benzyl Bromide Derivative |

| 2,4-dichloro-3-methylbenzenesulfonyl chloride | N-Bromosuccinimide (NBS) | AIBN | CH₃CN | 80 °C, 6 h | 2,4-dichloro-3-(bromomethyl)benzenesulfonyl chloride |

Introduction of the Sulfonyl Fluoride Moiety onto Pre-functionalized Aromatic Systems

This approach involves synthesizing a bromomethylated aromatic compound first, followed by the introduction of the sulfonyl fluoride group. A common and robust method is the conversion of a corresponding sulfonyl chloride to a sulfonyl fluoride. ccspublishing.org.cn This halogen exchange reaction is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂). ccspublishing.org.cnmdpi.com The efficiency of this conversion can be enhanced by using a phase-transfer catalyst, like 18-crown-6, in an aprotic solvent such as acetonitrile. ccspublishing.org.cnmdpi.com

For the specific target, this would entail the synthesis of 3-(bromomethyl)benzene-1-sulfonyl chloride, which is then converted to 3-(bromomethyl)benzene-1-sulfonyl fluoride. This method is advantageous due to the high stability of the S-F bond compared to the S-Cl bond, making the final product generally more robust. mdpi.com

One-Pot Catalytic Syntheses of Aryl Sulfonyl Fluorides from Aromatic Precursors

Modern synthetic chemistry emphasizes efficiency through one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates. Palladium-catalyzed methods have been developed for the direct synthesis of aryl sulfonyl fluorides from aryl halides. ccspublishing.org.cnrsc.org A notable one-pot, two-step procedure involves the palladium-catalyzed reaction of an aryl bromide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. mdpi.comrsc.org This intermediate is then treated in situ with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to yield the desired aryl sulfonyl fluoride. rsc.org

While this method is powerful for converting aryl bromides, applying it directly to synthesize this compound would require a starting material like 1-bromo-3-(bromomethyl)benzene, which could have selectivity challenges. However, the principle demonstrates a powerful catalytic approach to forming the C-SO₂F bond directly from readily available precursors. rsc.org Bismuth-catalyzed conversions of aryl boronic acids to aryl sulfonyl fluorides also represent an advancing frontier in this area. acs.org

Precursor-Based Approaches for Chemical Compound Synthesis

These methods rely on a stepwise functionalization of a simpler, readily available aromatic precursor, building complexity towards the final target molecule.

Functionalization of Substituted Benzenesulfonyl Fluorides to Introduce Bromomethyl Groups

This strategy is the practical application of the regioselective bromination discussed in section 2.1.1. The starting material would be 3-methylbenzene-1-sulfonyl fluoride. This precursor, which already contains the stable sulfonyl fluoride moiety, undergoes benzylic bromination using NBS and a radical initiator. researchgate.net This pathway is often preferred because the sulfonyl fluoride group is generally inert to the conditions of radical bromination, leading to a clean and selective conversion of the methyl group to a bromomethyl group.

Table 2: Synthesis via Benzylic Bromination of a Sulfonyl Fluoride Precursor

| Precursor | Reagents | Key Transformation | Product |

|---|

Derivatization of Bromomethylated Aromatic Precursors to Form Sulfonyl Fluorides

This approach begins with a bromomethylated aromatic compound that lacks the sulfur functionality, such as 3-bromobenzyl bromide or another suitable precursor. The sulfonyl fluoride group is then installed onto the aromatic ring through a series of reactions.

Several methods exist for this transformation:

From Aryl Halides: Starting with a di-halogenated precursor like 1-bromo-3-(bromomethyl)benzene, a palladium-catalyzed fluorosulfonylation can be performed as described previously. rsc.org

From Anilines (Sandmeyer-type Reaction): A precursor such as 3-(bromomethyl)aniline (B136996) can be converted to its corresponding diazonium salt. This salt can then undergo a copper-catalyzed or metal-free fluorosulfonylation using an SO₂ source and a fluoride source to generate the sulfonyl fluoride. organic-chemistry.org

From Boronic Acids: A precursor like (3-(bromomethyl)phenyl)boronic acid can be subjected to bismuth-catalyzed acs.orgorganic-chemistry.org or other transition-metal-catalyzed conditions with an SO₂ source and a fluorinating agent to install the sulfonyl fluoride group.

This precursor-based derivatization allows for flexibility, as various methods for introducing the sulfonyl fluoride group can be chosen based on the compatibility of other functional groups present in the molecule. mdpi.comorganic-chemistry.org

Control of Regioselectivity and Isomer Formation in Multi-substituted Benzene (B151609) Systems

The synthesis of polysubstituted benzene derivatives, such as this compound, requires precise control over the placement of functional groups on the aromatic ring. The relative positions of these substituents—ortho (1,2), meta (1,3), or para (1,4)—are not random but are dictated by the electronic properties of the groups already present on the ring. This phenomenon, known as regioselectivity, is a cornerstone of synthetic aromatic chemistry. The substituents influence the rate of reaction and determine the position of subsequent electrophilic attacks. lumenlearning.comvedantu.com Groups that increase the rate of electrophilic aromatic substitution (EAS) compared to benzene are termed "activating groups," while those that decrease the rate are "deactivating groups." uomustansiriyah.edu.iq Understanding and manipulating these directing effects is paramount to prevent the formation of undesired isomers and to devise efficient synthetic routes. libretexts.org

For the target molecule, this compound, the substituents are a bromomethyl group (-CH2Br) and a sulfonyl fluoride group (-SO2F) in a meta relationship. The sulfonyl fluoride group is strongly electron-withdrawing and is therefore a deactivating, meta-directing group. fiveable.me Conversely, the bromomethyl group is weakly deactivating due to the inductive effect of the bromine atom but is considered an ortho-, para-director, similar to other alkyl groups. The successful synthesis of the meta isomer hinges on a carefully planned sequence of reactions that leverages these directing effects.

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the ability of the existing substituent to stabilize the carbocation intermediate (the arenium ion) that forms upon attack by the electrophile. masterorganicchemistry.commasterorganicchemistry.com Substituents direct incoming groups to the position that results in the most stable intermediate.

Ortho- and Para-Directors: These groups possess features that can stabilize an adjacent positive charge. This includes groups with lone pairs of electrons that can donate to the ring through resonance (+R effect), such as hydroxyl (-OH) and amino (-NH2) groups, and alkyl groups (-R) that donate electron density through an inductive effect (+I effect). libretexts.orgijrar.org These groups, often called activating groups, increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho-, para-directing because their lone pairs can participate in resonance stabilization (+R effect). unizin.org

Meta-Directors: These are typically electron-withdrawing groups that destabilize the arenium ion. masterorganicchemistry.com They pull electron density from the aromatic ring through inductive (-I) and/or resonance (-M or -R) effects. quora.com Examples include nitro (-NO2), cyano (-CN), carbonyl (-C=O), and sulfonyl (-SO2R) groups. fiveable.me These groups deactivate the entire ring but deactivate the ortho and para positions more than the meta position. As a result, electrophilic attack preferentially occurs at the relatively less deactivated meta position. quora.com

The synthesis of a specific isomer like this compound requires a retrosynthetic approach where the order of reactions is critical. libretexts.orgpressbooks.pub

Starting with a Meta-Director: One strategy is to first introduce a meta-directing group onto the benzene ring. For instance, sulfonation of benzene yields benzenesulfonic acid. libretexts.org This can then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonyl fluoride. google.comrsc.org The now strongly deactivated ring makes subsequent reactions like Friedel-Crafts alkylation to introduce the methyl group challenging. libretexts.org

Starting with an Ortho-, Para-Director: An alternative is to begin with a precursor that is an ortho-, para-director, such as toluene. However, the direct sulfonation of toluene would yield a mixture of ortho- and para-toluenesulfonic acid, not the desired meta isomer.

Functional Group Interconversion: A more sophisticated strategy involves using a group that can direct the substitution and then be converted into the desired functionality. A plausible route to this compound would involve starting with m-toluidine. The amino group is a strong ortho-, para-director, but its transformation into a diazonium salt allows for the introduction of the sulfonyl fluoride group via a Sandmeyer-type reaction. The methyl group, now in the meta position relative to the new sulfonyl fluoride group, can undergo radical bromination to yield the final product. This multi-step sequence ensures the correct 1,3-substitution pattern.

The directing effects of common substituents are summarized in the table below.

| Substituent Group | Name | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NH2, -OH, -OR | Amino, Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |

| -CH3, -R | Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Halogens | Deactivating | Ortho, Para |

| -CHO, -COR | Aldehyde, Ketone | Deactivating | Meta |

| -CO2H, -CO2R | Carboxylic Acid, Ester | Deactivating | Meta |

| -SO3H, -SO2F | Sulfonic Acid, Sulfonyl Fluoride | Strongly Deactivating | Meta |

| -CN | Cyano | Strongly Deactivating | Meta |

| -NO2 | Nitro | Strongly Deactivating | Meta |

The synthesis of polysubstituted benzenes is often complicated by several challenges that can lower yields and produce complex product mixtures.

Control of Reaction Sequence: As highlighted, the order of substituent introduction is crucial. youtube.com Introducing a strongly deactivating group early in a synthesis can render the ring too unreactive for subsequent steps, such as Friedel-Crafts reactions, which fail on strongly deactivated rings. pressbooks.pub Conversely, introducing a powerful activating group can make the ring susceptible to over-reaction or undesired side reactions. fiveable.me

Formation of Isomeric Mixtures: When a synthesis can theoretically produce multiple isomers, separating the desired product can be difficult. For example, the reaction of a monosubstituted benzene with an ortho-, para-directing group often yields a mixture of both isomers. While the para isomer is frequently favored due to reduced steric hindrance, the ortho isomer is almost always a significant byproduct that requires purification. youtube.com

Steric Hindrance: The size of the existing substituent and the incoming electrophile can influence the regioselectivity. fiveable.me Bulky groups on the ring can physically block access to the ortho positions, leading to a higher proportion of the para product. youtube.com This effect can be exploited to enhance selectivity but can also be a limitation if the ortho isomer is the desired product.

Incompatible Reaction Conditions: The conditions required for one reaction may be incompatible with functional groups already present on the molecule. For instance, the acidic conditions used for nitration or sulfonation can protonate basic groups like amines, changing them from powerful ortho-, para-directing activators into meta-directing deactivators. youtube.com Similarly, oxidative reagents can react with sensitive substituents elsewhere in the molecule. Careful planning and the use of protecting groups are often necessary to navigate these incompatibilities. youtube.com

Reversibility of Reactions: Some electrophilic aromatic substitution reactions, notably sulfonation, are reversible. uomustansiriyah.edu.iqchemistrysteps.com While this can be a challenge, it can also be used strategically. A sulfonic acid group can be introduced to block a specific position (e.g., the para position), forcing a subsequent substitution to occur elsewhere (e.g., the ortho position). The blocking group can then be removed by treating it with hot, dilute aqueous acid to yield the desired product. chemistrysteps.com

Reactivity and Reaction Mechanisms of 3 Bromomethyl Benzene 1 Sulfonyl Fluoride

Chemical Transformations Involving the Benzylic Bromide Moiety

The primary site of reactivity on 3-(bromomethyl)benzene-1-sulfonyl fluoride (B91410) is the benzylic carbon of the bromomethyl group. This reactivity is characteristic of benzylic halides and allows for a diverse array of synthetic modifications.

The benzylic carbon in 3-(bromomethyl)benzene-1-sulfonyl fluoride is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. youtube.com In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs in a single, concerted step. nih.govlibretexts.org This process results in an inversion of stereochemical configuration at the carbon center, though this specific molecule is achiral. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the attacking nucleophile. youtube.com The adjacent aromatic ring facilitates the SN2 reaction by stabilizing the transition state.

A variety of carbon-based nucleophiles can readily displace the benzylic bromide to form new carbon-carbon bonds. This is a fundamental strategy in organic synthesis for extending carbon chains.

Cyanides: The cyanide ion (CN⁻), typically from sources like sodium cyanide (NaCN) or potassium cyanide (KCN), is an effective nucleophile for reacting with benzylic halides. The reaction with this compound would yield 3-(cyanomethyl)benzene-1-sulfonyl fluoride. This product is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylides: Organometallic reagents, such as organocuprates (Gilman reagents), are excellent for forming C-C bonds with alkyl halides. While stronger organometallics like Grignard or organolithium reagents can also act as nucleophiles, they may exhibit side reactions due to their strong basicity. Terminal alkynes can be deprotonated to form acetylide anions, which are also potent carbon nucleophiles capable of displacing the benzylic bromide.

Table 1: Representative SN2 Reactions with Carbon-Based Nucleophiles

| Nucleophile Source | Nucleophile | Product |

| Sodium Cyanide (NaCN) | CN⁻ | 3-(Cyanomethyl)benzene-1-sulfonyl fluoride |

| Lithium Dialkylcuprate (R₂CuLi) | R⁻ | 3-(Alkylmethyl)benzene-1-sulfonyl fluoride |

| Sodium Acetylide (HC≡CNa) | HC≡C⁻ | 3-(Prop-2-yn-1-yl)benzene-1-sulfonyl fluoride |

Heteroatom nucleophiles are widely used to introduce functional groups containing nitrogen, sulfur, or oxygen. The benzylic position of this compound is highly susceptible to attack by these nucleophiles.

Amines: Ammonia, primary amines, and secondary amines can act as nitrogen nucleophiles to form primary, secondary, and tertiary amines, respectively. The initial reaction produces an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the amine reactant) to yield the neutral amine product.

Thiols: Thiols (R-SH) are readily converted to their conjugate bases, thiolates (R-S⁻), using a mild base. Thiolates are excellent nucleophiles and react efficiently with benzylic bromides to form thioethers.

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), is a highly effective nucleophile in SN2 reactions. The resulting benzylic azide can be easily converted to a primary amine via reduction or used in click chemistry reactions, such as the Huisgen cycloaddition. nih.gov

Alkoxides: Alkoxides (R-O⁻), the conjugate bases of alcohols, react to form ethers via the Williamson ether synthesis. Similarly, hydroxide (B78521) ions (OH⁻) can be used to produce the corresponding benzylic alcohol, 3-(hydroxymethyl)benzene-1-sulfonyl fluoride.

Table 2: Representative SN2 Reactions with Heteroatom Nucleophiles

| Nucleophile Source | Nucleophile | Product Class |

| Ammonia (NH₃) | NH₃ | Primary Amine |

| Sodium Thiolate (RSNa) | RS⁻ | Thioether |

| Sodium Azide (NaN₃) | N₃⁻ | Azide |

| Sodium Alkoxide (RONa) | RO⁻ | Ether |

| Sodium Hydroxide (NaOH) | OH⁻ | Alcohol |

If this compound is first reacted with a molecule containing a second nucleophilic site, the resulting intermediate can undergo an intramolecular SN2 reaction to form a cyclic structure. cas.cn For this to occur, the nucleophilic site must be positioned appropriately to allow for the formation of a stable ring, typically 5- or 6-membered rings. For example, reaction with a molecule like 2-aminoethanol would first involve N-alkylation at the benzylic position. Subsequent deprotonation of the hydroxyl group would generate an internal alkoxide nucleophile, which could then attack the benzylic carbon to displace the bromide in an intramolecular fashion, although this would require a two-step process where the bromide is first substituted. A more direct pathway involves a substrate that already contains both the benzylic bromide and a tethered nucleophile, leading to cyclization. rsc.org

The benzylic C-H bond is relatively weak, making the benzylic position susceptible to free radical reactions. libretexts.org The stability of the resulting benzylic radical, which is delocalized into the aromatic ring through resonance, is the primary driving force for this reactivity. pearson.comlibretexts.org While free radical reactions are often used to introduce a bromine at the benzylic position (e.g., using N-bromosuccinimide, NBS, and a radical initiator), the C-Br bond of this compound can also participate in radical processes. libretexts.orgyoutube.com For instance, radical-initiated reduction using a reagent like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN) would replace the bromine atom with a hydrogen atom, yielding 3-methylbenzene-1-sulfonyl fluoride.

The carbon-bromine bond can react with various metals, most notably magnesium, to form organometallic compounds.

The reaction of this compound with magnesium turnings in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) would be expected to form the corresponding Grignard reagent, [3-(fluorosulfonyl)benzyl]magnesium bromide. libretexts.org The formation of this reagent requires strictly anhydrous conditions, as any trace of water would protonate and destroy the highly basic Grignard reagent. miracosta.edu Once formed, this organometallic compound is a potent carbon nucleophile and a strong base. It can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. miracosta.edu A potential complication is the reactivity of the Grignard reagent toward the sulfonyl fluoride moiety on another molecule, although the C-Br bond is generally more reactive toward magnesium insertion.

Nucleophilic Substitution Reactions (S<sub>N</sub>2 Pathways) at the Benzylic Carbon

Chemical Transformations Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group (-SO₂F) is recognized for its unique combination of stability and latent reactivity. researchgate.net Compared to other sulfonyl halides, the sulfur-fluorine bond is significantly stronger, rendering it resistant to hydrolysis and reduction. ynu.edu.cnchemrxiv.org However, under specific conditions, the electrophilic nature of the sulfur(VI) center can be harnessed for a variety of chemical transformations.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, relying on the robust yet activatable nature of the S-F bond. researchgate.netrsc.org This chemistry enables the efficient formation of strong covalent links between molecules.

The activation of the S-F bond is a critical step in SuFEx reactions. The high electronegativity of fluorine makes the sulfur atom highly electrophilic, but the bond's strength necessitates specific activation methods. chemrxiv.org Mechanistic studies on analogous aryl sulfonyl fluorides indicate that the exchange process is often facilitated by the formation of a more labile intermediate. Protic solvents or silicon-based reagents can activate the S-F bond by stabilizing the fluoride leaving group. nih.gov For instance, in the presence of a silicon-based reagent like hexamethyldisilazane (B44280) (HMDS), the strong Si-F bond formation can serve as a thermodynamic sink, driving the reaction forward.

The general mechanism for a SuFEx reaction with a nucleophile (Nu⁻) can be depicted as follows:

The stability of the fluoride ion as a leaving group is a key factor, and its stabilization through protonation or sequestration by silicon is often crucial for the reaction to proceed efficiently. chemrxiv.orgnih.gov

While some SuFEx reactions can occur without a catalyst, particularly with highly reactive nucleophiles or at elevated temperatures, catalysis is often employed to enhance reaction rates and broaden the substrate scope.

Catalyst-Free Reactions: Certain phenols and amines can react with aryl sulfonyl fluorides without a catalyst, though the conditions are typically harsh. The inherent stability of the S-F bond often leads to slow reaction times.

Catalyzed Reactions: A variety of catalysts can be employed to promote SuFEx reactions. These can be broadly categorized as Lewis bases and Lewis acids.

Lewis Base Catalysis: Amines such as 1,8-diazabicycloundec-7-ene (DBU) and hindered guanidine (B92328) bases have been shown to be effective catalysts. sigmaaldrich.com These bases can activate the sulfonyl fluoride by forming a more reactive sulfonylammonium intermediate.

Lewis Acid Catalysis: Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate the sulfonyl fluoride by coordinating to the fluorine atom, making the sulfur center more electrophilic and facilitating nucleophilic attack. nih.govresearchgate.net

| Catalyst Type | Example Catalyst | General Role in SuFEx |

| Lewis Base | DBU, BEMP | Activates the sulfonyl fluoride via formation of a more reactive intermediate. |

| Lewis Acid | Ca(NTf₂)₂ | Activates the sulfonyl fluoride by coordinating to the fluorine atom. |

Nucleophilic Additions to the Electrophilic Sulfur(VI) Center

The electrophilic sulfur atom in aryl sulfonyl fluorides is susceptible to attack by a range of nucleophiles, leading to the displacement of the fluoride ion. This reactivity is fundamental to SuFEx chemistry but also encompasses a broader range of transformations.

Common nucleophiles include:

O-Nucleophiles: Alcohols and phenols can react to form sulfonate esters. The reaction with phenols to form aryl sulfonates is a key transformation in SuFEx chemistry.

N-Nucleophiles: Amines react to form sulfonamides. This reaction is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in pharmaceuticals. nih.gov

S-Nucleophiles: Thiols can react to form thiosulfonates.

C-Nucleophiles: While less common due to the high stability of the S-F bond, certain organometallic reagents can react to form sulfones.

The reactivity of the nucleophile and the reaction conditions, including the use of catalysts, determine the efficiency of these transformations. For instance, the synthesis of sulfonamides from sulfonyl fluorides and amines can be effectively promoted by Lewis acids like calcium triflimide. nih.gov

Transition Metal-Catalyzed Activation of S-F and C-S Bonds

In recent years, transition metal catalysis has emerged as a powerful tool for the activation of traditionally inert chemical bonds. While the S-F bond in aryl sulfonyl fluorides is generally resistant to transition metal-catalyzed cleavage, some progress has been made in this area. ynu.edu.cn More commonly, the entire sulfonyl group can be involved in transformations that lead to C-S bond cleavage.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While aryl sulfonyl chlorides are well-established coupling partners in desulfonylative reactions, the corresponding fluorides are significantly more challenging substrates due to the strength of the C-S and S-F bonds.

Recent studies have shown that under specific conditions, aryl sulfonyl fluorides can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions proceed via a desulfonative pathway, where the sulfonyl fluoride group is replaced by an aryl, vinyl, or alkyl group from a boronic acid coupling partner. These transformations are significant as they offer a way to utilize the robust sulfonyl fluoride group as a leaving group in C-C bond formation. The proposed mechanism often involves the oxidative addition of the C-S bond to a low-valent palladium catalyst.

While no specific examples involving this compound are reported, the general feasibility of such reactions with other aryl sulfonyl fluorides suggests a potential, yet unexplored, avenue for the functionalization of this compound.

Nickel-Mediated Oxidative Addition and Bond Cleavage

The reactivity of this compound in nickel-mediated processes is dictated by the two distinct electrophilic sites: the benzylic bromide (C(sp³)-Br) and the sulfonyl fluoride (S(VI)-F). The interaction with low-valent nickel, typically Ni(0), can initiate catalytic cycles through oxidative addition, a fundamental step in many cross-coupling reactions. The specific bond that is cleaved—either the C-Br bond or a bond associated with the sulfonyl fluoride group (S-F or C-S)—is crucial for determining the reaction outcome.

Nickel(0) complexes are electron-rich and readily undergo oxidative addition with organic halides. In the case of this compound, the C(sp³)-Br bond is a prime candidate for this initial activation. The oxidative addition of benzylic bromides to Ni(0) species is a well-established process, forming a Ni(II) intermediate. nih.govnih.gov This step is central to various nickel-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. nih.goveventact.com

Alternatively, the sulfonyl fluoride moiety presents other potential sites for nickel-mediated activation. While the S-F bond is generally robust, its cleavage by transition metals is an area of growing interest. acs.orgimperial.ac.uk Studies have shown that Ni(0) complexes can activate sulfonyl fluorides, leading to either S-F or C-S bond cleavage. acs.org The oxidative addition into the C(sp²)-S bond of an aryl sulfonyl fluoride would generate an Ar-Ni(II)-SO₂F intermediate, enabling subsequent functionalization of the aromatic ring. acs.org Computational and experimental studies on model compounds like p-toluenesulfonyl fluoride suggest that both C-S and S-F activation pathways are plausible, with the specific outcome influenced by the ligand environment around the nickel center. acs.org

The presence of both a highly reactive benzylic bromide and a more robust sulfonyl fluoride on the same molecule raises questions of chemoselectivity in nickel-mediated oxidative addition. Generally, the C(sp³)-Br bond is more susceptible to oxidative addition with Ni(0) than the C(sp²)-S or S-F bonds under typical cross-coupling conditions. This preferential reactivity allows for selective transformations at the bromomethyl group while leaving the sulfonyl fluoride moiety intact for subsequent reactions.

The table below summarizes plausible nickel-mediated bond cleavage pathways for this compound.

| Bond Cleaved | Ni Species | Initial Intermediate | Potential Subsequent Reaction |

| C(sp³)—Br | Ni(0) | Benzyl-Ni(II)-Br | Cross-coupling (e.g., Suzuki, Negishi) |

| C(sp²)—S | Ni(0) | Aryl-Ni(II)-SO₂F | Desulfonylative cross-coupling |

| S—F | Ni(0) | Aryl-SO₂-Ni(II)-F | Fluoride exchange (SuFEx-type) |

This table illustrates the potential initial steps in the nickel-mediated activation of this compound based on known reactivity of related compounds.

Chemoselectivity and Orthogonal Reactivity of Dual Functionalities

The dual functionality of this compound, containing both a benzylic bromide and an aryl sulfonyl fluoride, makes it a valuable substrate for complex molecular synthesis, provided the reactivity of each group can be controlled. The significant difference in the reactivity of these two groups allows for chemoselective and orthogonal transformations.

The disparate nature of the bromomethyl and sulfonyl fluoride groups enables selective reactions under distinct sets of conditions. The benzylic bromide is a soft electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions and, as mentioned, oxidative addition with low-valent transition metals like nickel and palladium. nih.gov In contrast, the sulfur atom of the sulfonyl fluoride is a hard electrophile, and its reactivity is famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, typically reacting with hard nucleophiles like silyl-protected phenols or amines. exlibrisgroup.comnih.gov

This difference in reactivity profiles allows for a high degree of chemoselectivity. Standard conditions for nickel-catalyzed cross-coupling reactions, which involve a Ni(0) catalyst and often a reducing agent, will typically favor activation of the C-Br bond over the sulfonyl fluoride group. nih.govacs.org This allows for the modification of the benzylic position while preserving the -SO₂F moiety for later use.

Conversely, to target the sulfonyl fluoride group, one would employ conditions characteristic of SuFEx chemistry. This often involves a base or a fluoride acceptor to facilitate the reaction with a suitable nucleophile, such as a phenol (B47542) or an amine. nih.gov Under these conditions, the benzylic bromide would likely remain untouched, especially if non-nucleophilic bases are used.

The following table outlines strategies for achieving selective reactions.

| Target Functionality | Reagent/Catalyst Class | Typical Reaction Type | Orthogonal Functionality |

| Bromomethyl | Ni(0) or Pd(0) catalysts | Cross-coupling | Sulfonyl Fluoride |

| Bromomethyl | Soft Nucleophiles (e.g., thiols, malonates) | Nucleophilic Substitution | Sulfonyl Fluoride |

| Sulfonyl Fluoride | Hard Nucleophiles (e.g., phenols, amines) + Base | SuFEx | Bromomethyl |

| Sulfonyl Fluoride | Silyl-protected nucleophiles | SuFEx | Bromomethyl |

This table provides a generalized guide to achieving chemoselective reactions on a bifunctional molecule like this compound.

The orthogonal reactivity of the two functional groups in this compound is ideal for tandem or sequential reactions, enabling the rapid construction of complex molecules from a single building block.

A sequential transformation strategy would involve a first reaction that exclusively targets one of the functional groups, followed by purification of the intermediate, and then a second reaction at the remaining functional group. For example, a nickel-catalyzed Suzuki coupling could be performed at the benzylic bromide position to install an aryl or vinyl group. eventact.com After isolation of this new product, the intact sulfonyl fluoride group could then be reacted with a phenolic nucleophile under SuFEx conditions to form a sulfonate ether linkage.

Tandem, or one-pot, reactions are also conceivable, although they require careful selection of reagents and conditions to avoid cross-reactivity. A hypothetical tandem process could involve the initial reaction of the sulfonyl fluoride with a nucleophile containing an additional reactive handle. For instance, reaction with 4-aminothiophenol (B129426) could selectively occur at the -SO₂F group to form a sulfonamide, leaving the thiol and the benzylic bromide. Subsequent intramolecular cyclization via nucleophilic attack of the thiol on the benzylic bromide could then form a sulfur-containing heterocyclic system in a single pot. While specific examples for this compound are not detailed in the literature, the principles have been applied to other systems. rsc.orgresearchgate.net

An illustrative sequential synthesis is outlined below:

Sequence:

Step 1: Ni-catalyzed C-C bond formation. Reaction of this compound with an organoboron reagent (e.g., phenylboronic acid) under Suzuki coupling conditions.

Step 2: SuFEx reaction. The product from Step 1, now containing a new substituent at the benzylic position, is reacted with a nucleophile (e.g., 4-methoxyphenol) to functionalize the sulfonyl fluoride group.

This sequential approach allows for the controlled and independent modification of both reactive sites, making this compound a versatile building block in medicinal chemistry and materials science.

Advanced Synthetic Applications and Derivatization Strategies

Cross-Coupling Methodologies Utilizing 3-(Bromomethyl)benzene-1-sulfonyl fluoride (B91410)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. For 3-(bromomethyl)benzene-1-sulfonyl fluoride, these reactions primarily involve the oxidative addition of the palladium catalyst to the carbon-bromine bond of the bromomethyl group.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While most commonly applied to C(sp²)-X bonds, its application to C(sp³)-X bonds, such as in benzyl (B1604629) halides, is well-established. nih.gov

In the context of Suzuki-Miyaura reactions, this compound acts as an electrophilic coupling partner, effectively serving as a benzylic halide equivalent. The reaction proceeds via the palladium-catalyzed coupling of the benzylic bromide with an arylboronic acid or its derivatives. This enables the synthesis of diarylmethane structures, which are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The general scheme involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of the bromomethyl group. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the diarylmethane product and regenerate the catalyst. nih.gov

The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group. Its presence on the benzene (B151609) ring is expected to influence the reactivity of the bromomethyl group. Electron-withdrawing substituents can affect the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. For benzyl bromides, the electronic nature of the substituents on the aromatic ring can impact reaction yields and rates. rsc.org

The sulfonyl fluoride moiety is generally stable under typical Suzuki-Miyaura coupling conditions, making it a valuable functional group to carry through the synthesis for subsequent transformations. rsc.orgnih.gov This chemoselectivity is crucial, as it allows for the selective reaction at the C-Br bond without disturbing the -SO₂F group. However, under specific, often base-free conditions, the C-S bond of aryl sulfonyl fluorides can be activated to participate in Suzuki-Miyaura couplings, a process referred to as desulfonative coupling. rsc.orgnih.gov In the context of this compound, standard Suzuki conditions targeting the benzylic bromide are not expected to cleave the C-S bond.

The Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to a wide array of polysubstituted diarylmethane derivatives. nih.gov This methodology allows for the introduction of diverse functionalities on the newly introduced aromatic ring, leading to complex molecules with potential applications in medicinal chemistry and materials science. The reaction is known for its high functional group tolerance. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 3-(Phenylmethyl)benzene-1-sulfonyl fluoride | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Good to Excellent (by analogy) nih.gov |

| 2 | 4-Methoxyphenylboronic acid | 3-((4-Methoxyphenyl)methyl)benzene-1-sulfonyl fluoride | Pd(OAc)₂ / SPhos / K₃PO₄ | High (by analogy) nih.gov |

| 3 | Thiophen-2-ylboronic acid | 3-((Thiophen-2-yl)methyl)benzene-1-sulfonyl fluoride | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Good (by analogy) nih.gov |

| 4 | Pyridin-3-ylboronic acid | 3-((Pyridin-3-yl)methyl)benzene-1-sulfonyl fluoride | Pd(OAc)₂ / SPhos / K₃PO₄ | Moderate to Good (by analogy) nih.gov |

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura reaction, the Stille coupling can be applied to benzylic bromides. In this context, this compound would react with an organostannane to form a new carbon-carbon bond.

The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium precatalyst and ligands can be crucial for achieving high yields and selectivity, particularly for ensuring the reaction occurs at the benzylic C-Br bond rather than an aryl C-Br bond if present. The sulfonyl fluoride group is expected to remain intact under standard Stille coupling conditions.

Table 2: Potential Stille Coupling Reactions with this compound

| Entry | Organostannane | Expected Product | Catalyst | Potential Yield |

|---|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | 3-(Phenylmethyl)benzene-1-sulfonyl fluoride | Pd(PPh₃)₄ | Good (by analogy) organic-chemistry.org |

| 2 | Tributyl(vinyl)stannane | 3-(Allyl)benzene-1-sulfonyl fluoride | PdCl₂(PPh₃)₂ | Good (by analogy) wikipedia.org |

| 3 | Tributyl(ethynyl)stannane | 3-(Prop-2-yn-1-yl)benzene-1-sulfonyl fluoride | Pd(PPh₃)₄ | Moderate to Good (by analogy) wikipedia.org |

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While classic Heck reactions are most common with aryl and vinyl halides, Heck-type reactions with benzyl halides have been developed, although they can be more challenging and may proceed through different mechanisms. nih.gov The reaction of this compound with an alkene could potentially lead to the formation of a new C-C bond at the benzylic position, though side reactions such as β-hydride elimination might be a concern depending on the substrate and conditions.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. The cross-coupling of benzyl bromides with terminal alkynes under Sonogashira conditions is also a known transformation, providing access to substituted alkynes. rsc.orgnih.gov For this compound, this reaction would involve coupling with a terminal alkyne to yield a propargylic arene. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 3: Plausible Heck and Sonogashira Type Reactions

| Reaction Type | Coupling Partner | Expected Product | General Conditions |

|---|---|---|---|

| Heck-type | Styrene | 3-((2-Phenylethenyl)methyl)benzene-1-sulfonyl fluoride | Pd catalyst, base (by analogy) nih.gov |

| Sonogashira | Phenylacetylene | 3-((3-Phenylprop-2-yn-1-yl))benzene-1-sulfonyl fluoride | Pd catalyst, Cu(I) co-catalyst, base rsc.org |

Nickel-Catalyzed Coupling Reactions in the Context of the Compound

The bromomethyl group of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, particularly those employing nickel catalysts. Nickel catalysis is favored for its ability to activate C(sp³)–Br bonds, its lower cost compared to palladium, and its broad functional group tolerance. lookchem.com While the sulfonyl fluoride moiety is generally stable under many cross-coupling conditions, the benzylic bromide can readily participate in reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Recent advancements have highlighted nickel-catalyzed protocols for the reductive cross-coupling of a wide variety of organohalides, including benzyl bromides. rsc.org These methods enable the coupling of electrophilic partners, demonstrating high catalytic reactivity and compatibility with complex molecular scaffolds. For instance, nickel-catalyzed cross-electrophile coupling reactions provide a powerful tool for forging C-C bonds under mild conditions, a transformation for which the benzylic bromide of the title compound is well-suited. nih.gov Such reactions typically involve a nickel(0) catalyst, a suitable ligand (e.g., a bisoxazoline or phosphine), and a reducing agent. The versatility of these protocols allows for the introduction of diverse aryl, alkenyl, and alkyl groups at the benzylic position, significantly expanding the molecular diversity accessible from this building block. lookchem.com

| Coupling Partner | Nickel Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl Boronic Acid | Ni(NO₃)₂·6H₂O | PPh₃ | Dioxane/H₂O | Good to Excellent |

| Aryl Halide (Reductive) | NiCl₂·glyme | dtbbpy | DMA | High |

| Acid Chloride (Reductive) | NiI₂ | (S,S)-iPr-box | THF | Good |

Role of the Chemical Compound as a Versatile Building Block

The dual reactivity inherent in this compound makes it an exceptionally versatile building block in synthetic chemistry. researchgate.net The two functional groups—the bromomethyl handle and the sulfonyl fluoride hub—exhibit distinct chemical reactivities that can be addressed in a selective or sequential manner.

The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles (O, N, S, and C-based), and as discussed, is a prime substrate for metal-catalyzed cross-coupling reactions. Conversely, the sulfonyl fluoride group is renowned for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netsigmaaldrich.com SuFEx, recognized as a next-generation "click reaction," involves the highly efficient and specific reaction of the -SO₂F group with silyl (B83357) ethers or amines to form robust sulfonate or sulfonamide linkages. nih.govoup.com The sulfonyl fluoride group is remarkably stable to a vast range of synthetic conditions, including those used to modify the bromomethyl group, allowing for its preservation until a specific SuFEx reaction is desired. researchgate.net

The orthogonal nature of its reactive sites allows this compound to be seamlessly integrated into complex molecular architectures. A synthetic strategy might first involve a nickel-catalyzed coupling reaction at the bromomethyl position to connect the core scaffold to another molecular fragment. Following this transformation and subsequent purification, the intact sulfonyl fluoride group remains available for a SuFEx "click" reaction. This second step can be used to conjugate the molecule to a biomolecule, a polymer, or another small molecule, creating intricate and multifunctional constructs. This step-wise approach provides a powerful platform for the modular assembly of complex chemical entities that would be challenging to synthesize through other methods.

By leveraging the differential reactivity of the compound, chemists can construct highly functionalized organic scaffolds. For example, the bromomethyl group can be converted into other functional handles. A substitution reaction with sodium azide (B81097) would yield an azidomethyl group, introducing a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), another premier click reaction. The resulting molecule would possess two distinct and orthogonal click handles: an azide for CuAAC and a sulfonyl fluoride for SuFEx. Such a scaffold allows for dual "clicking," enabling the attachment of two different molecular entities to the same core, a highly desirable feature in drug discovery, chemical biology, and materials science. acs.org

Development of Specialized Reagents and Ligands

Beyond its direct use, this compound is a precursor for developing more specialized reagents and ligands tailored for specific applications. By modifying the aromatic ring or the benzylic position, a new generation of chemical tools can be accessed.

A prominent example of derivatization is the introduction of a third reactive handle, creating a trifunctional building block. A notable derivative is 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzene-1-sulfonyl fluoride. sigmaaldrich.com This compound retains the bromomethyl and sulfonyl fluoride groups while adding a protected alkyne. The alkyne serves as a handle for CuAAC click chemistry, creating a powerful tool for chemical biology and probe synthesis. sigmaaldrich.com A researcher can first append this block to a pharmacophore via its benzylic bromide, then use the sulfonyl fluoride for covalent protein modification (SuFEx), and finally use the alkyne tag for downstream applications like fluorescence imaging or affinity purification via a CuAAC reaction. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Key Reactive Handles |

|---|---|---|---|

| This compound | 79686-36-5 | C₇H₆BrFO₂S | Benzylic Bromide, Sulfonyl Fluoride |

| 4-(Bromomethyl)benzene-1-sulfonyl fluoride | 7612-88-6 | C₇H₆BrFO₂S | Benzylic Bromide, Sulfonyl Fluoride |

| 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzene-1-sulfonyl fluoride | 2088829-12-1 | C₁₂H₁₄BrFO₂SSi | Benzylic Bromide, Sulfonyl Fluoride, Alkyne |

The sulfonyl fluoride group is a critical enabler for applications in functional materials chemistry, primarily through SuFEx-based polymerization and surface modification. ccspublishing.org.cnrsc.org Derivatives of this compound can be designed as monomers for the synthesis of advanced polymers. For example, the bromomethyl group could be converted to a vinyl or styrenyl group, creating a monomer that can be incorporated into a polymer backbone via traditional polymerization methods. The pendant sulfonyl fluoride groups along the polymer chain then serve as reactive sites for post-polymerization modification. ccspublishing.org.cn This allows for the dense functionalization of a polymer with various molecules, tailoring its properties for specific applications.

Furthermore, SuFEx chemistry is highly effective for modifying surfaces. rsc.orgrsc.org A surface (e.g., silicon oxide or a self-assembled monolayer) can be functionalized with phenolic or amine groups. Subsequent exposure to a solution containing a derivative of this compound would lead to the covalent attachment of the molecule to the surface via a stable sulfonate or sulfonamide linkage. This strategy is used to create polymer brushes or to immobilize catalysts, biomolecules, or other functional units onto a solid support, with applications ranging from biocompatible coatings to heterogeneous catalysis. rsc.org

Potential in Medicinal Chemistry Lead Optimization

This compound is a bifunctional compound poised for significant applications in medicinal chemistry, particularly in the lead optimization phase of drug discovery. chemrxiv.orgpharmafeatures.com Its utility stems from the presence of two distinct reactive moieties on a stable benzene scaffold: the sulfonyl fluoride (-SO₂F) group and the bromomethyl (-CH₂Br) group. This dual reactivity allows for a modular and strategic approach to refining the structure-activity relationship (SAR), pharmacokinetic properties, and target engagement of lead compounds.

The sulfonyl fluoride group is recognized as a "privileged" covalent warhead in chemical biology and drug design. rsc.org It can form stable covalent bonds with the nucleophilic side chains of several amino acid residues within a protein's binding site, including tyrosine, lysine (B10760008), serine, threonine, and histidine. rsc.orgnih.govacs.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments and reactivity toward protein targets, which minimizes off-target effects. sigmaaldrich.com By incorporating this group, a lead compound can be transformed into a covalent inhibitor, which often leads to enhanced potency, prolonged duration of action, and improved therapeutic index. The specific targeting of non-catalytic residues like tyrosine or lysine has become a key strategy in developing highly selective covalent drugs. nih.govacs.org

Concurrently, the bromomethyl group serves as a versatile synthetic handle. As a benzylic bromide, it is a reactive electrophile susceptible to nucleophilic substitution by a wide array of functional groups. ontosight.ai This feature enables medicinal chemists to systematically introduce diverse substituents to probe the topology of a target's binding pocket. Modifications at this position can be used to improve critical drug-like properties such as solubility, metabolic stability, and cell permeability, or to introduce new pharmacophoric elements that enhance binding affinity and selectivity. pharmafeatures.comresearchgate.net

The combination of these two functional groups in this compound allows for a "graft-and-tune" strategy. The sulfonyl fluoride can anchor the molecule to the target protein, while the bromomethyl position is derivatized to optimize interactions with the surrounding microenvironment. This dual-pronged approach facilitates the rapid generation of a focused library of analogues for systematic lead optimization.

Table 1: Hypothetical Lead Optimization Strategies Using the this compound Scaffold

| Modification Site | Synthetic Strategy | Example Derivatization | Objective in Lead Optimization |

|---|---|---|---|

| Sulfonyl fluoride (-SO₂F) | Covalent Targeting | Reaction with Tyr, Lys, or Ser residue in protein active site | Increase potency and duration of action; achieve target selectivity. |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Displacement with amines (e.g., morpholine, piperazine) | Enhance aqueous solubility and modulate pharmacokinetic profile. |

| Bromomethyl (-CH₂Br) | Ether/Thioether Formation | Reaction with phenols or thiols | Introduce hydrogen bond donors/acceptors; explore new binding interactions. |

| Aromatic Ring | Cross-Coupling Reactions | Suzuki or Stille coupling at other positions (if further modified) | Explore larger, hydrophobic regions of the binding pocket. |

Application in Bioconjugation and Chemical Biology

In the fields of bioconjugation and chemical biology, the precise and stable ligation of molecules to biomacromolecules is essential. The sulfonyl fluoride group of this compound is an ideal functional group for such applications, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comsciencelink.net SuFEx is a set of near-perfect click reactions that involve the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile, forming robust covalent linkages. nih.govjk-sci.com

The SuFEx reaction is characterized by its high efficiency, broad scope, and biocompatibility. nih.govresearchgate.net Sulfonyl fluorides are remarkably stable in aqueous media and resistant to oxidation and reduction, yet they react readily and chemoselectively with specific nucleophiles under mild conditions. sigmaaldrich.comresearchgate.net This combination of stability and controlled reactivity makes them exceptionally well-suited for modifying complex biological molecules like proteins and nucleic acids in their native environment. nih.gov

Utilization of SuFEx for Protein and Nucleic Acid Labeling

The SuFEx reaction has emerged as a powerful tool for the chemoselective labeling of proteins and nucleic acids. nih.gov The sulfonyl fluoride moiety can react with nucleophilic side chains on proteins, such as the phenolic hydroxyl group of tyrosine and the primary amine of lysine, to form stable sulfonate or sulfonamide bonds, respectively. rsc.orgnih.gov This reactivity has been harnessed to attach probes, tags, or other functional molecules to proteins for imaging, identification, and functional studies.

Recent advancements have demonstrated that SuFEx reactions can be performed under biocompatible conditions—at low concentrations, in aqueous buffers, and at physiological pH and temperature. nih.govjk-sci.com For instance, iminosulfur oxydifluorides, which are derived from SuFExable hubs, have been successfully conjugated to amine-tagged single-stranded DNA and proteins like bovine serum albumin (BSA). nih.gov These reactions proceed efficiently, highlighting the potential of SuFEx as a robust ligation strategy for creating DNA-encoded libraries and modified protein constructs. nih.govjk-sci.com The this compound scaffold could be employed in a similar fashion, where the sulfonyl fluoride acts as the SuFEx-active handle for biomolecule conjugation.

Table 2: SuFEx-Based Bioconjugation Applications

| Biomolecule | Target Residue/Group | SuFEx Linkage Formed | Reaction Conditions | Reference Application |

|---|---|---|---|---|

| Proteins | Tyrosine (-OH) | Aryl Sulfonate Ester | Aqueous buffer, mild pH | Target engagement studies, covalent inhibition. nih.gov |

| Proteins | Lysine (-NH₂) | Sulfonamide | Aqueous buffer, mild pH | Protein labeling, activity-based probing. nih.gov |

| Amine-tagged DNA | Primary Amine (-NH₂) | Sulfamide | Aqueous buffer (PBS, pH 7.3), 25 °C | DNA-encoded library (DEL) construction. nih.gov |

| Proteins (BSA) | Primary Amines (-NH₂) | Sulfamide | Aqueous buffer, mild conditions | General protein modification and labeling. nih.gov |

Strategies for Site-Selective Modification of Biomolecules

Achieving site-selective modification of large, complex biomolecules is a central challenge in chemical biology. The reactivity of the sulfonyl fluoride group is not uniform across all potential nucleophilic residues on a protein's surface. Instead, its reactivity is highly context-dependent and can be guided by the local protein environment, a phenomenon known as proximity-enhanced reactivity. nih.gov This principle is the foundation for achieving site-selectivity.

A common strategy involves designing a sulfonyl fluoride-containing probe where the core molecular scaffold has a non-covalent binding affinity for a specific pocket on the target protein. This binding event positions, or "plants," the sulfonyl fluoride warhead in close proximity to specific amino acid residues within or near the binding site. nih.gov The increased local concentration and optimal orientation of the electrophile and nucleophile dramatically accelerate the covalent reaction at that specific site, while reactions with other surface-exposed residues remain negligible. Structure-based drug design (SBDD) is often employed to rationally position the sulfonyl fluoride group to target a desired tyrosine, lysine, or other nucleophilic residue. nih.gov

Heterobifunctional cross-linkers utilizing sulfonyl fluorides have been developed to exploit this principle. For example, a linker containing a highly reactive group (like an NHS ester) can first "plant" the molecule onto a surface lysine. The second, less reactive aryl sulfonyl fluoride end is then "cast" across a limited range of the protein surface, where it can react with multiple weakly nucleophilic residues (Lys, His, Ser, Thr, Tyr) in a proximity-enhanced SuFEx reaction. nih.gov The this compound molecule is conceptually similar, offering two distinct reactive sites. One part could be used for initial anchoring, while the other selectively modifies a nearby residue, enabling its use in applications like chemical cross-linking mass spectrometry (CXMS) to map protein structures and interactions. nih.gov

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluorides for Site-Selective Modification

| Amino Acid Residue | Nucleophilic Group | Key Selectivity Factor | Resulting Covalent Adduct |

|---|---|---|---|

| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Proximity to binding pocket; activation by nearby basic residues. | Sulfonate Ester |

| Lysine (Lys) | ε-Amino (-NH₂) | Accessibility and pKa depression in specific microenvironments. | Sulfonamide |

| Serine (Ser) | Hydroxyl (-OH) | Often found in catalytic triads of hydrolases (e.g., serine proteases). | Sulfonate Ester |

| Threonine (Thr) | Hydroxyl (-OH) | Similar to serine but generally less reactive; requires high proximity. | Sulfonate Ester |

| Histidine (His) | Imidazole (B134444) Ring | Nucleophilicity of the imidazole nitrogen; requires precise positioning. | Sulfonyl-imidazole |

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to predict the electronic characteristics and reactivity of molecules. For 3-(bromomethyl)benzene-1-sulfonyl fluoride (B91410), these methods can elucidate the interplay between the electron-withdrawing sulfonyl fluoride group and the reactive bromomethyl group attached to the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules. A DFT analysis of 3-(bromomethyl)benzene-1-sulfonyl fluoride, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would yield its optimized molecular geometry, vibrational frequencies, and electronic energy.

Based on studies of similar molecules, the geometry would be characterized by a nearly planar benzene ring. The bond lengths and angles of the sulfonyl fluoride and bromomethyl groups would be influenced by their electronic interactions with the aromatic system. For instance, the C-S and S-F bond lengths are critical parameters that can be precisely calculated.

Table 1: Predicted Molecular Properties of this compound (Illustrative Data Based on Similar Compounds)

| Property | Predicted Value |

| Optimized Energy (Hartree) | -1550 to -1650 |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| C-Br Bond Length (Å) | ~1.95 |

| S-F Bond Length (Å) | ~1.58 |

| C-S Bond Length (Å) | ~1.77 |

Note: These values are illustrative and based on DFT calculations of structurally related benzyl (B1604629) and sulfonyl compounds.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which are the more electron-rich parts of the molecule. The LUMO is likely to be centered on the antibonding orbitals of the bromomethyl group (σ* C-Br) and the electron-deficient sulfonyl fluoride group. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be readily involved in charge transfer interactions. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -7.0 to -8.0 |

| LUMO | -1.0 to -2.0 |

| Energy Gap | 5.0 to 7.0 |

Note: These values are illustrative and based on FMO analyses of related aromatic compounds.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. nih.gov For this compound, NBO analysis would reveal the polar nature of the C-Br and S-F bonds, with significant positive charges on the carbon and sulfur atoms and negative charges on the bromine and fluorine atoms.

Mechanistic Elucidation of Key Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of reaction energy barriers.

Transition State Characterization and Energy Barrier Calculations for Substitutions

The bromomethyl group is a key reactive site in this compound, readily undergoing nucleophilic substitution reactions (SN2). Computational studies on similar benzyl bromide systems have shown that DFT calculations can accurately model the transition state of these reactions. researchgate.net

In an SN2 reaction, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. The transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. libretexts.org The energy barrier for this process can be calculated, providing a quantitative measure of the reaction rate. The presence of the electron-withdrawing sulfonyl fluoride group at the meta position would have a modest influence on the stability of the transition state compared to substituents at the ortho or para positions.

Table 3: Illustrative Calculated Energy Barriers for an SN2 Reaction

| Reaction Parameter | Illustrative Value (kcal/mol) |

| Activation Energy (ΔG‡) | 15 - 25 |

| Reaction Energy (ΔGrxn) | -5 to -15 |

Note: These values are representative for SN2 reactions of benzyl bromides and can vary depending on the nucleophile and solvent.

Computational Modeling of Metal-Catalyzed Bond Activations

The sulfonyl fluoride and bromomethyl moieties can participate in metal-catalyzed cross-coupling reactions. For instance, the C-S bond in the sulfonyl fluoride group or the C-Br bond can be activated by transition metal catalysts, such as those based on palladium or nickel.

Computational modeling can elucidate the mechanism of these catalytic cycles. For C-S bond activation, studies on related aryl sulfonyl fluorides suggest a mechanism involving oxidative addition of the C-S bond to a low-valent metal center. chemrxiv.org DFT calculations can be used to map the potential energy surface of this process, identifying key intermediates and transition states. Similarly, the activation of the C-Br bond by a metal catalyst is a well-studied process that can be modeled to understand the reaction kinetics and selectivity. These computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Role of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of aryl sulfonyl fluorides is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the bromomethyl group (-CH₂Br) at the meta position primarily exerts an electronic effect on the sulfonyl fluoride moiety, which in turn modulates the kinetics and thermodynamics of its reactions.

The electronic influence of a substituent can be quantified using Hammett constants (σ). The -CH₂Br group is known to be a weak electron-withdrawing group due to the electronegativity of the bromine atom. Its effect is primarily inductive, as resonance effects are not transmitted from the meta position to the reaction center (the sulfur atom of the sulfonyl fluoride group). The inductive effect withdraws electron density from the benzene ring, making the sulfur atom more electrophilic. This increased electrophilicity enhances the rate of nucleophilic attack at the sulfur center, a key step in many reactions of sulfonyl fluorides, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govwikipedia.org

A positive Hammett reaction constant (ρ) for a given reaction indicates that the reaction is accelerated by electron-withdrawing substituents. For nucleophilic substitution reactions at the sulfonyl fluoride group, a positive ρ value is typically observed, signifying the build-up of negative charge in the transition state. nih.gov Therefore, the electron-withdrawing nature of the 3-(bromomethyl) group is expected to increase the rate of such reactions compared to unsubstituted benzenesulfonyl fluoride.

The table below illustrates the Hammett constants for related substituents, providing context for the expected electronic effect of the 3-(bromomethyl) group.

| Substituent (at meta position) | Hammett Constant (σ_m) | Expected Effect on Reaction Rate (for ρ > 0) |

|---|---|---|

| -H | 0.00 | Baseline |

| -CH₃ | -0.07 | Decrease |

| -CH₂Br | ~ +0.12 (estimated) | Increase |

| -Br | +0.39 | Significant Increase |

| -NO₂ | +0.71 | Very Significant Increase |

Rational Design of Catalysts and Reagents

The unique reactivity of the sulfonyl fluoride group, influenced by substituents like 3-(bromomethyl), allows for the rational design of catalysts and reagents to achieve specific chemical transformations.

Ligand Design and Optimization for Enhanced Catalytic Performance

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of aryl sulfonyl compounds. rsc.orgrsc.org In these reactions, the choice of ligand is crucial for achieving high catalytic activity and selectivity. The design and optimization of ligands are guided by the need to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For reactions involving aryl sulfonyl fluorides, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. rsc.org These ligands stabilize the palladium(0) active species and promote the oxidative addition of the aryl-sulfur bond. The electronic properties of the aryl sulfonyl fluoride, influenced by the 3-(bromomethyl) substituent, can affect the efficiency of this step. The electron-withdrawing nature of the substituent can make the C-S bond more susceptible to cleavage.

The table below summarizes various phosphine ligands used in palladium-catalyzed reactions of aryl sulfonyl compounds and their general impact on catalytic performance.

| Ligand | Structural Features | Effect on Catalytic Performance |

|---|---|---|

| Triphenylphosphine (PPh₃) | Basic, moderately bulky | Often used, but can be less effective for challenging substrates. |

| cataCXium® PCy | Bulky, electron-rich phosphine | Can improve reaction yields and rates. nih.gov |

| CyJohnPhos | Bulky, electron-rich biphenyl (B1667301) phosphine | Effective in promoting C-F bond activation in some systems. nih.gov |

| AmPhos | Electron-rich, bulky phosphine | Shown to be highly effective in the synthesis of sulfonyl fluorides from aryl bromides. rsc.org |

| RuPhos | Bulky, electron-rich biphenyl phosphine | Used in Suzuki-Miyaura coupling of aryl sulfonyl fluorides. rsc.org |

The optimization of ligands for reactions with this compound would involve screening a library of such ligands to find the optimal balance of steric and electronic properties that complements the substrate's reactivity profile.

Prediction of Novel Reactivity Modes for Sulfonyl Fluorides

While sulfonyl fluorides are well-known for their participation in SuFEx reactions, recent studies have revealed unconventional reactivity modes. rsc.orgimperial.ac.uk Computational chemistry plays a vital role in predicting and understanding these novel pathways. For instance, density functional theory (DFT) calculations can be used to model reaction mechanisms and determine the feasibility of different reaction pathways.

One such novel reactivity is the use of aryl sulfonyl fluorides as partners in Suzuki-Miyaura cross-coupling reactions, where the entire -SO₂F group acts as a leaving group. rsc.org DFT calculations have shown that for some systems, the palladium(0) catalyst prefers to insert into the C-S bond rather than the S-F bond, initiating this unconventional coupling.

The electronic nature of the substituent on the aryl ring can influence the preference for one reaction pathway over another. The electron-withdrawing 3-(bromomethyl) group in this compound could potentially favor such unconventional reactivity by weakening the C-S bond. Theoretical studies could predict the energy barriers for both the conventional SuFEx pathway and the unconventional cross-coupling pathway, providing insights into how reaction conditions could be tuned to favor one over the other.

Furthermore, computational modeling can be used to explore other potential reactivity modes, such as defluorosulfonylative couplings or radical-based transformations, expanding the synthetic utility of substituted sulfonyl fluorides like this compound.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and organic solvents. digitellinc.comasiaresearchnews.com A primary direction for future research is the development of environmentally benign synthetic routes. Key areas of focus include the use of water as a reaction medium and the replacement of hazardous fluorinating agents.

Recent advancements have demonstrated the feasibility of synthesizing sulfonyl fluorides in water, a significant step towards green chemistry. digitellinc.com Researchers have developed protocols using potassium fluoride (B91410) (KF) as the sole, safer fluorine source, combined with green oxidants like NaOCl·5H₂O, to convert stable starting materials such as thiols and disulfides into sulfonyl fluorides. sciencedaily.comacs.orgresearchgate.net These methods not only minimize environmental impact by producing non-toxic salts as by-products but also simplify the manufacturing process, making it more scalable, cost-effective, and safe. asiaresearchnews.comsciencedaily.com

Future work will likely concentrate on expanding the substrate scope of these aqueous methods and optimizing reaction conditions to achieve even higher yields and faster reaction times at ambient temperatures. researchgate.net The development of surfactant-based catalytic systems that enable nucleophilic fluorination in water is a promising avenue, potentially overcoming the traditional inactivation of the fluoride nucleophile in aqueous media. digitellinc.com

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Sulfonyl Fluorides

| Feature | Traditional Synthetic Methods | Emerging Green Methodologies |

| Fluorine Source | Often uses corrosive or toxic reagents like KHF₂ or SO₂F₂ gas. sciencedaily.comacs.org | Utilizes safer, stable salts like potassium fluoride (KF). sciencedaily.comacs.org |

| Solvent | Relies heavily on organic solvents. digitellinc.com | Employs water as an environmentally benign reaction medium. digitellinc.com |

| Starting Materials | Frequently uses unstable sulfonyl chlorides. acs.org | Uses more stable and readily available thiols or disulfides. acs.orgresearchgate.net |

| By-products | Can generate hazardous waste. | Produces non-toxic by-products like NaCl and KCl. sciencedaily.com |

| Safety & Scalability | Poses challenges for large-scale production due to reagent handling. acs.org | Offers a simpler, safer, and more scalable process. sciencedaily.com |

Exploration of Novel Catalytic Systems for Diverse Transformations

The reactivity of the S-F bond in sulfonyl fluorides like 3-(bromomethyl)benzene-1-sulfonyl fluoride is central to their utility in SuFEx chemistry. While the bond is remarkably stable, its activation under specific conditions allows for precise and efficient reactions. nih.gov A major research thrust is the discovery and optimization of catalytic systems to control and enhance this reactivity.